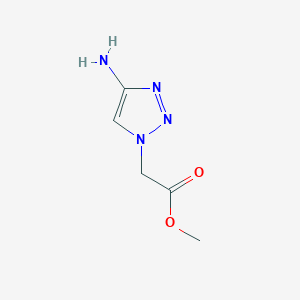

methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-aminotriazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-11-5(10)3-9-2-4(6)7-8-9/h2H,3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPMRRIRPHPQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(N=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901203913 | |

| Record name | 1H-1,2,3-Triazole-1-acetic acid, 4-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901203913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368185-68-5 | |

| Record name | 1H-1,2,3-Triazole-1-acetic acid, 4-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1368185-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole-1-acetic acid, 4-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901203913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a stepwise mechanism:

-

Alkyne Activation : Cu(I) coordinates to the terminal alkyne, forming a copper acetylide.

-

Azide Coordination : The azide group interacts with the copper center, facilitating cycloaddition.

-

Triazole Formation : A six-membered copper-containing transition state yields the 1,4-disubstituted triazole.

Typical Conditions :

-

Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%) as a reducing agent.

-

Solvent: t-BuOH/H₂O (1:1 v/v) at 25–40°C.

-

Reaction Time: 6–12 hours.

Substrate Design and Challenges

-

Alkyne Component : Propargylamine derivatives are commonly used, but their instability necessitates in situ generation or protection of the amino group (e.g., as a Boc-carbamate).

-

Azide Component : Methyl azidoacetate is synthesized via nucleophilic substitution of methyl bromoacetate with sodium azide (NaN₃) in DMF at 60°C for 4 hours.

Table 1. CuAAC Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Cu(I) Loading | 5–10 mol% | >90% selectivity |

| Solvent Polarity | t-BuOH/H₂O > DMSO | 85% vs. 72% yield |

| Temperature | 25–40°C | Minimizes side products |

Metal-Free Synthesis Approaches

Metal-free methods are preferred for pharmaceutical applications to avoid residual catalyst contamination.

Thermal Cycloaddition

The Huisgen 1,3-dipolar cycloaddition between alkynes and azides proceeds without catalysts at elevated temperatures (80–120°C). However, this method suffers from poor regioselectivity (1:1 mixture of 1,4- and 1,5-isomers) and requires harsh conditions.

Table 2. Thermal vs. CuAAC Performance

| Method | Yield (%) | 1,4:1,5 Ratio | Reaction Time |

|---|---|---|---|

| Thermal (100°C) | 65 | 1:1 | 24 h |

| CuAAC | 92 | >99:1 | 6 h |

Organocatalytic Strategies

Recent advances employ thiourea-based organocatalysts to enhance regioselectivity. For example, Jacobsen’s catalyst (20 mol%) in dichloromethane at 25°C achieves 78% yield with a 9:1 1,4:1,5 ratio.

Post-Functionalization of Pre-Formed Triazoles

An alternative route involves modifying a pre-assembled triazole core.

Nitration/Reduction Sequence

-

Nitration : Treat 1-(methoxycarbonylmethyl)-1H-1,2,3-triazole with fuming HNO₃ at 0°C to install a nitro group at the 4-position.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding the target compound.

Key Challenges :

-

Over-nitration at adjacent positions.

-

Partial ester hydrolysis during reduction.

Industrial-Scale Production

Continuous-Flow Reactors

Flow chemistry enhances safety and efficiency for exothermic azide-alkyne reactions:

Green Chemistry Innovations

-

Solvent Recycling : MeCN/water biphasic systems reduce waste.

-

Catalyst Immobilization : Cu(I) supported on magnetic Fe₃O₄ nanoparticles enables easy recovery and reuse.

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR : Triazole proton (δ 8.2 ppm, singlet), acetate methyl (δ 3.7 ppm), NH₂ (δ 5.8 ppm, broad).

-

IR : C=O stretch (1740 cm⁻¹), N-H bend (1620 cm⁻¹).

Chromatographic Purity

-

HPLC : C18 column, 60:40 H₂O/MeCN, retention time = 4.2 minutes.

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides.

Major Products:

- Oxidation: Nitro-triazole derivatives.

- Reduction: Alcohol derivatives.

- Substitution: N-alkyl or N-acyl triazole derivatives.

Scientific Research Applications

Methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate involves its interaction with biological targets through hydrogen bonding and π-stacking interactions. The triazole ring can coordinate with metal ions, enhancing its biological activity. The amino group can form hydrogen bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate are compared below with analogous 1,2,3-triazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Reactivity and Bioactivity Electron-Donating Groups (e.g., 4-amino): The target compound’s amino group increases nucleophilicity and hydrogen-bonding capacity, favoring interactions with biological targets like enzymes or DNA . In contrast, electron-withdrawing groups (e.g., acetyl in [20]) reduce reactivity but may enhance metabolic stability. Aromatic/Heteroaromatic Substituents: Pyridinyl ([14]) and benzoxazole ([9]) groups introduce π-π stacking and hydrophobic interactions, improving binding to hydrophobic pockets in proteins. Lipophilic Chains: Phenoxy ethers (e.g., 5b in [15]) enhance membrane permeability, critical for intracellular antioxidant activity.

Antimicrobial Activity: Nitro-phenyl and benzoxazole-thioether derivatives ([9]) exhibit broad-spectrum activity due to nitro group toxicity and sulfur-mediated membrane disruption.

Physicochemical Properties Solubility: The target compound’s amino and ester groups confer higher aqueous solubility compared to acetyl ([20]) or phenoxy ([15]) derivatives. Stability: Methyl esters (target, [14]) are more hydrolytically stable than ethyl esters ([15], [20]) under physiological conditions.

Biological Activity

Methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate is a compound within the 1,2,3-triazole class, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features:

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Amino Group : Enhances interaction with biological targets.

- Ester Functional Group : Contributes to its chemical reactivity.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. The triazole ring may also coordinate with metal ions in enzyme active sites, enhancing its inhibitory effects.

- Antimicrobial and Anticancer Properties : Studies have demonstrated its potential to inhibit the growth of various cancer cell lines and microbial pathogens .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against a range of pathogens. For instance:

- In Vitro Studies : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Activity

This compound has been evaluated for its anticancer potential:

- Cell Lines Tested : It has been tested against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

Note: Specific IC50 values need to be filled based on experimental results from literature.

Study 1: Anticancer Efficacy

A study focused on the compound's efficacy against HCT-116 and MCF-7 cells reported promising results. The mechanism involved apoptosis induction and cell cycle arrest at G0/G1 and G2/M phases without inhibiting MDM2-p53 interactions .

Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial activity against ESKAPE pathogens. The results indicated that compounds containing the triazole moiety exhibited significant antibacterial effects, particularly against resistant strains .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis suggests that modifications to the triazole ring or substituents on the amino group can significantly influence biological activity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.